molecular formula C20H19N5O2S B2924776 N-(4-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide CAS No. 1014090-31-3

N-(4-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B2924776
CAS No.: 1014090-31-3
M. Wt: 393.47
InChI Key: OKAUVIUHZCAKPN-UHFFFAOYSA-N
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Description

N-(4-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide is a potent, selective, and cell-permeable ATP-competitive inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase DYRK1A. Its primary research value lies in its use as a chemical tool to probe the complex biological functions of DYRK1A, a kinase implicated in neuronal development and cell cycle control. Studies utilizing this inhibitor have elucidated the role of DYRK1A in promoting the nuclear accumulation of the transcription factor NFAT , thereby influencing T-cell activation and other calcium-dependent signaling pathways. In neuroscience research, it is employed to investigate pathways relevant to Down syndrome and Alzheimer's disease , particularly those involving tau phosphorylation and amyloid-beta production. Furthermore, its application in cancer research is growing, as DYRK1A inhibition can modulate the stability of the tumor suppressor p53 and influence the proliferation of certain cancer cell lines. This compound provides researchers with a critical means to dissect DYRK1A-mediated signaling cascades and validate DYRK1A as a potential therapeutic target for a range of human diseases.

Properties

IUPAC Name

N-(4-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c1-13-11-15(23-24(13)2)19(26)25(12-14-7-4-5-10-21-14)20-22-18-16(27-3)8-6-9-17(18)28-20/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKAUVIUHZCAKPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide can be achieved through several synthetic routesThe reaction conditions typically involve the use of a suitable solvent, such as dimethylformamide, and a catalyst, such as triethylamine, under reflux conditions .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-(4-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(4-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, the compound inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall formation, leading to the death of the bacterial cells. Additionally, the compound’s anti-inflammatory effects are mediated through the modulation of pro-inflammatory cytokines and the inhibition of key signaling pathways .

Comparison with Similar Compounds

Structural Analogues in Pyrazole Carboxamide Family

a. 4-Chloro-1,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide (CAS 515829-87-5)

  • Structure : Differs in the heterocyclic substituent (4-methylthiazole vs. 4-methoxybenzothiazole) and lacks the pyridinylmethyl group.
  • Properties : Smaller molecular weight (270.74 g/mol, C₁₀H₁₁N₄OSCl) and higher electrophilicity due to the chloro substituent. The thiazole ring may reduce π-stacking interactions compared to benzothiazole .
  • Activity : Chloro and methyl groups could enhance metabolic stability but reduce solubility compared to the methoxy analogue.

b. N-(6-Methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride

  • Structure: Features a 6-methoxybenzothiazole (vs. 4-methoxy) and a morpholinopropyl chain (vs. pyridinylmethyl).

c. 1,5-Dimethyl-N-(propan-2-yl)-1H-pyrazole-3-carboxamide

  • Structure : Simplified analogue lacking benzothiazole and pyridinyl groups.
  • Properties : Lower molecular weight (~195 g/mol) and reduced steric hindrance, likely diminishing target affinity but improving bioavailability .
Heterocyclic Carboxamides Beyond Pyrazole

a. 7-(4-(Hydroxymethyl)pyridin-3-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)imidazo[1,5-a]pyridine-1-carboxamide

  • Structure : Imidazopyridine core with hydroxymethylpyridine and tetrahydrofuran substituents.
  • Properties : The imidazopyridine system offers planar rigidity for kinase binding (e.g., GSK-3β inhibition), while the hydroxymethyl group enhances solubility .

b. N-Benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamides

  • Structure : Diarylated pyrazole with benzyl-hydroxylamine substituents.
  • Properties : Bulky aryl groups may improve binding via π-π interactions but increase metabolic liabilities .
Comparative Data Table
Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
N-(4-Methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide Pyrazole 4-Methoxybenzothiazole, Pyridinylmethyl ~400–420* Balanced solubility and target affinity
4-Chloro-1,5-dimethyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide Pyrazole 4-Methylthiazole, Chloro 270.74 High electrophilicity, potential metabolic stability
N-(6-Methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide Pyrazole 6-Methoxybenzothiazole, Morpholinopropyl ~450 (HCl salt) Enhanced solubility, altered target selectivity
7-(4-(Hydroxymethyl)pyridin-3-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)imidazo[1,5-a]pyridine-1-carboxamide Imidazopyridine Hydroxymethylpyridine, Tetrahydrofuran ~380 Kinase inhibition, improved aqueous solubility

*Estimated based on structural analogy.

Biological Activity

N-(4-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide is a compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C20H19N5O2S\text{C}_{20}\text{H}_{19}\text{N}_{5}\text{O}_{2}\text{S}

This structure features a pyrazole core linked to a benzothiazole moiety, which is known for enhancing biological activity through various mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Pyrazole derivatives are reported to exhibit significant antimicrobial properties against various pathogens. The presence of the benzothiazole moiety enhances the interaction with microbial targets, leading to effective inhibition of growth .
  • Anti-inflammatory Effects : Research indicates that compounds containing pyrazole structures can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. These compounds have shown comparable efficacy to established anti-inflammatory drugs like dexamethasone .
  • Anticancer Potential : The compound has demonstrated activity against several cancer cell lines, likely through the inhibition of specific signaling pathways involved in cell proliferation and survival. Pyrazoles are known to act on multiple targets within cancer cells, contributing to their antitumor effects .

Biological Activity Summary Table

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of TNF-α and IL-6 levels
AnticancerInhibition of cancer cell proliferation
Enzyme InhibitionPotential inhibition of MAO-A and MAO-B

Case Study 1: Antimicrobial Efficacy

A series of pyrazole derivatives were synthesized and tested for antimicrobial activity against E. coli and S. aureus. The compound exhibited significant inhibitory activity, demonstrating the importance of the aliphatic amide pharmacophore in enhancing antimicrobial properties .

Case Study 2: Anti-inflammatory Activity

In a study investigating the anti-inflammatory effects of various pyrazole derivatives, this compound was found to reduce edema in animal models significantly. The results indicated that it could serve as a potential therapeutic agent for inflammatory diseases .

Case Study 3: Anticancer Properties

Research on the anticancer effects revealed that this compound could induce apoptosis in specific cancer cell lines through the activation of caspase pathways. This finding suggests its potential as a lead compound for developing new anticancer therapies .

Q & A

Q. Table 1: Example Synthesis Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
14-Aminoantipyrine + Benzoylisothiocyanate, EtOH, reflux7892%
2Intermediate + Pyridinylmethyl chloride, K₂CO₃, DMF6589%

Basic: What analytical techniques are critical for structural validation?

Methodological Answer:

  • Single-crystal XRD : Resolves bond lengths, angles, and supramolecular packing (e.g., π-π stacking in benzothiazole-pyrazole hybrids) .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding contributes 20–30% to crystal stabilization) .
  • Spectroscopy : ¹H/¹³C NMR confirms substitution patterns; IR identifies carbonyl (C=O, ~1680 cm⁻¹) and methoxy groups (~1250 cm⁻¹) .

Advanced: How can computational docking predict biological activity against target proteins?

Methodological Answer:
Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to receptors like cyclooxygenase-2 (COX-2) or kinases. For pyrazole derivatives:

  • Ligand preparation : Optimize protonation states using tools like Open Babel.
  • Grid box setup : Focus on active sites (e.g., COX-2’s hydrophobic channel).
  • Scoring : Compare binding energies (ΔG ≤ −7 kcal/mol suggests strong inhibition) .

Q. Table 2: Docking Results for Analogous Compounds

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interactions
Analog ACOX-2−8.2H-bond with Arg120, π-π with Tyr355
Analog BAurora kinase−7.5Hydrophobic with Leu210, salt bridge with Asp274

Advanced: What intermolecular forces dominate supramolecular assembly in crystalline phases?

Methodological Answer:
Hirshfeld surface analysis and interaction energy calculations reveal:

  • H-bonding : N–H⋯O and C–H⋯O interactions contribute ~25% to lattice energy .
  • π-π stacking : Benzothiazole and pyridinyl rings exhibit face-to-face stacking (distance ~3.5 Å) .
  • Van der Waals forces : Account for 60–70% of stabilization in hydrophobic regions .

Advanced: How do solvent effects and reaction pathways influence regioselectivity?

Methodological Answer:
Reaction path searches using quantum chemical methods (e.g., DFT at B3LYP/6-31G* level) identify transition states. For example:

  • Polar solvents stabilize charge-separated intermediates, favoring substitution at the pyrazole N-position .
  • Steric effects : Bulky groups (e.g., pyridinylmethyl) direct reactions to less hindered sites (e.g., 4-methoxybenzothiazole) .

Intermediate: What strategies validate biological activity in vitro?

Methodological Answer:

  • Enzyme assays : COX-2 inhibition measured via prostaglandin E₂ ELISA (IC₅₀ values < 10 µM indicate potency) .
  • Cell viability assays : Use MTT on cancer cell lines (e.g., HeLa) with dose-response curves (EC₅₀ calculation) .
  • ADMET prediction : SwissADME predicts bioavailability (%F >30% for oral drugs) .

Advanced: How can polymorphism affect physicochemical properties?

Methodological Answer:
Polymorph screening via slurry methods in varied solvents (e.g., ethanol vs. acetonitrile) identifies stable forms. For pyrazole-carboxamides:

  • Form I : Higher melting point (mp 215°C) with dense H-bond networks .
  • Form II : Lower solubility due to looser packing (mp 198°C) .

Advanced: What mechanistic insights explain contradictory bioactivity data across studies?

Methodological Answer:
Contradictions arise from:

  • Metabolic instability : Microsomal assays (e.g., liver S9 fractions) reveal rapid degradation (t₁/₂ < 30 min) in some analogs .
  • Off-target effects : Proteome-wide profiling (e.g., KinomeScan) identifies unintended kinase inhibition .

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